Etafedrine

Overview

Description

Preparation Methods

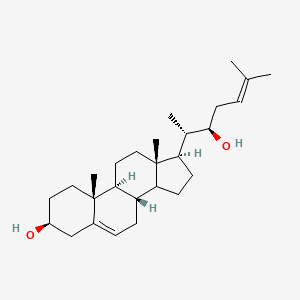

Synthetic Routes and Reaction Conditions: Etafedrine is synthesized by alkylating ephedrine with ethyl iodide. The reaction typically involves the following steps:

Starting Material: Ephedrine.

Reagent: Ethyl iodide.

Solvent: Diethyl ether.

Reaction Conditions: The reaction mixture is stirred at room temperature, and hydrogen chloride gas is passed through the solution to form the hydrochloride salt of this compound.

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of ephedrine and ethyl iodide are reacted in industrial reactors.

Purification: The crude product is purified using recrystallization or chromatography techniques.

Formulation: The purified this compound is formulated into its final dosage forms, such as tablets or syrups.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically forming corresponding ketones or aldehydes.

Reduction: It can be reduced to form secondary amines.

Substitution: this compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base like sodium hydroxide are used.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary amines.

Substitution: Formation of new alkyl or aryl derivatives.

Scientific Research Applications

Etafedrine has various applications in scientific research:

Chemistry: Used as a reference compound in the study of sympathomimetic agents.

Biology: Studied for its effects on beta-2 adrenergic receptors in bronchial tissues.

Medicine: Investigated for its potential use in treating respiratory conditions like asthma and chronic bronchitis.

Industry: Utilized in the formulation of bronchodilator medications

Mechanism of Action

Etafedrine acts as a selective beta-2 adrenergic receptor agonist. Unlike ephedrine, it does not induce the release of epinephrine or norepinephrine. Instead, it directly stimulates beta-2 receptors in the bronchial muscles, leading to bronchodilation and relief from bronchospasm . This selective action minimizes cardiovascular side effects commonly associated with non-selective sympathomimetics.

Comparison with Similar Compounds

Ephedrine: A non-selective sympathomimetic agent that induces the release of epinephrine and norepinephrine.

Methylephedrine: Another bronchodilator with similar properties but different pharmacokinetics.

Cinnamedrine: A compound with similar bronchodilator effects but different chemical structure.

Uniqueness of Etafedrine:

Selective Action: this compound’s selective action on beta-2 receptors makes it a preferred choice for treating asthma with fewer cardiovascular side effects.

Long-Acting: It has a longer duration of action compared to some other bronchodilators, providing prolonged relief from symptoms

This compound’s unique properties and selective action make it a valuable compound in the treatment of respiratory conditions and a subject of ongoing scientific research.

Properties

Key on ui mechanism of action |

A sympathomimetic agent, etafedrine acts on the sympathetic receptors of the bronchial tree, relieving spasm in a manner similar to that of ephedrine. Etafedrine acts as a selective β adrenoreceptor agonist, thereby mediating its bronchodilator effects without increasing norepinephrine release. This is distinctly different from ephedrine and tyramine which trigger the release of epinephrine or norepinephrine. N-ethylation of ephedrine suppresses the indirect sympathomimetic activity and markedly enhances the efficacy on beta 2- adrenoceptors. |

|---|---|

CAS No. |

48141-64-6 |

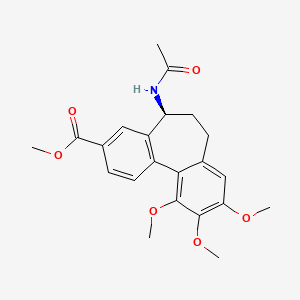

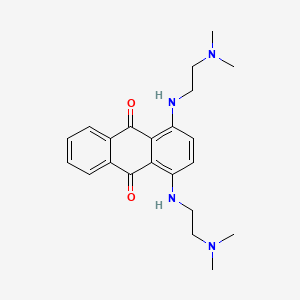

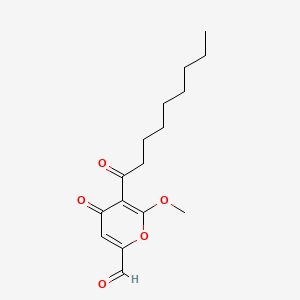

Molecular Formula |

C12H19NO |

Molecular Weight |

193.28 g/mol |

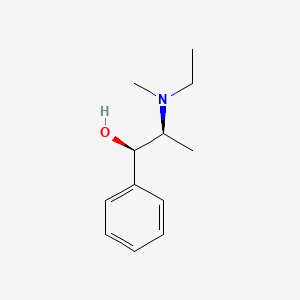

IUPAC Name |

(1S,2R)-2-[ethyl(methyl)amino]-1-phenylpropan-1-ol |

InChI |

InChI=1S/C12H19NO/c1-4-13(3)10(2)12(14)11-8-6-5-7-9-11/h5-10,12,14H,4H2,1-3H3/t10-,12-/m1/s1 |

InChI Key |

IRVLBORJKFZWMI-ZYHUDNBSSA-N |

SMILES |

CCN(C)C(C)C(C1=CC=CC=C1)O |

Isomeric SMILES |

CCN(C)[C@H](C)[C@H](C1=CC=CC=C1)O |

Canonical SMILES |

CCN(C)C(C)C(C1=CC=CC=C1)O |

melting_point |

108-110 |

Key on ui other cas no. |

48141-64-6 7681-79-0 |

Related CAS |

5591-29-7 (hydrochloride) |

Synonyms |

etafedrine etafedrine hydrochloride etafedrine hydrochloride, (R-(R*,S*))-isomer etafedrine, (R*,S*)-isomer etafedrine, R-(R*,S*) etaphedrine L-N-ethylephedrine |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,9-Di(ethylidene)-2,4,8,10-tetraoxaspiro[5.5]undecane;hexane-1,6-diol;[4-(hydroxymethyl)cyclohexyl]methanol](/img/new.no-structure.jpg)

![[(1R,2S,4R,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-2,3-dihydroxy-2-phenylpropanoate](/img/structure/B1218338.png)